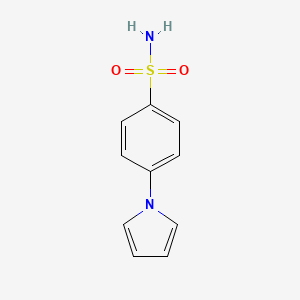

4-(1h-Pyrrol-1-yl)benzenesulfonamide

Overview

Description

4-(1H-Pyrrol-1-yl)benzenesulfonamide is an organic compound with the molecular formula C10H10N2O2S. It is characterized by the presence of a pyrrole ring attached to a benzenesulfonamide group.

Mechanism of Action

- The primary target of 4-(1H-pyrrol-1-yl)benzenesulfonamide is carbonic anhydrase (CA) , specifically the human isoforms (hCA). CA enzymes play a crucial role in maintaining acid-base balance by catalyzing the reversible hydration of carbon dioxide to bicarbonate ions. They are involved in various physiological processes, including pH regulation, ion transport, and cell signaling .

- Additionally, this compound has potential inhibitory effects on the Wnt/β-catenin signaling pathway , which plays a critical role in cell proliferation, differentiation, and survival. By targeting this pathway, this compound may interfere with cancer cell growth and survival .

Target of Action

Mode of Action

Biochemical Analysis

Biochemical Properties

4-(1H-Pyrrol-1-yl)benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to inhibit human carbonic anhydrase (hCA) isoforms, which are crucial for maintaining pH balance and other physiological processes . The compound’s interaction with hCA involves binding to the enzyme’s active site, thereby inhibiting its activity. Additionally, this compound has been found to interfere with the Wnt/β-catenin signaling pathway, which is essential for cell proliferation and differentiation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has demonstrated potent anticancer activity by inducing apoptosis and cell cycle arrest . The compound influences cell signaling pathways, including the Wnt/β-catenin pathway, leading to altered gene expression and cellular metabolism . For instance, in colorectal cancer and triple-negative breast cancer cells, this compound has been shown to inhibit cell viability and restore sensitivity to chemotherapeutic agents .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of human carbonic anhydrase isoforms, inhibiting their enzymatic activity . This inhibition disrupts the enzyme’s role in pH regulation and other physiological processes. Additionally, the compound interferes with the Wnt/β-catenin signaling pathway by inhibiting the interaction between β-catenin and transcription factors, leading to reduced expression of target genes involved in cell proliferation and survival . These molecular interactions contribute to the compound’s anticancer properties.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been studied to understand its temporal effects. The compound is generally stable when stored at room temperature in a sealed, dry environment . Over time, its effects on cellular function can vary, with long-term exposure leading to sustained inhibition of target enzymes and signaling pathways. In vitro and in vivo studies have shown that prolonged treatment with this compound can result in significant changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth and induce apoptosis in cancer cells . At high doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as human carbonic anhydrase, which plays a role in the reversible hydration of carbon dioxide . The compound’s inhibition of hCA affects metabolic flux and metabolite levels, leading to altered cellular metabolism. Additionally, its impact on the Wnt/β-catenin signaling pathway influences the expression of genes involved in metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes and accumulate in specific cellular compartments . It interacts with transporters that facilitate its uptake and distribution within tissues. The compound’s localization and accumulation can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is known to localize in the cytoplasm and nucleus, where it interacts with target enzymes and signaling molecules . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its therapeutic effects. The localization of this compound within cells can also impact its stability and degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Pyrrol-1-yl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 2,5-dimethoxytetrahydrofuran in the presence of a suitable acid catalyst, such as glacial acetic acid. The reaction is carried out under reflux conditions for 24-26 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Pyrrol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

4-(1H-Pyrrol-1-yl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.

Biology: The compound is studied for its antiparasitic and antibacterial properties.

Industry: It is used in the development of new materials with specific electronic and optical properties.

Comparison with Similar Compounds

4-(1H-Pyrazol-1-yl)benzenesulfonamide: This compound shares a similar structure but contains a pyrazole ring instead of a pyrrole ring.

4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide: This derivative has additional substituents that enhance its biological activity.

Uniqueness: 4-(1H-Pyrrol-1-yl)benzenesulfonamide is unique due to its specific combination of a pyrrole ring and a benzenesulfonamide group, which imparts distinct chemical and biological properties. Its ability to inhibit multiple targets and pathways makes it a versatile compound in medicinal chemistry .

Biological Activity

4-(1H-Pyrrol-1-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by diverse research findings and data tables.

The primary target of this compound is carbonic anhydrase (CA) , specifically the human isoforms (hCA). These enzymes are critical for maintaining acid-base balance in the body by catalyzing the reversible hydration of carbon dioxide to bicarbonate ions. The inhibition of CA can lead to altered pH regulation and ion transport, which may affect various physiological processes.

Additionally, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway , a crucial pathway in cell proliferation and survival. By targeting this pathway, this compound may disrupt cancer cell growth and enhance apoptosis.

This compound exhibits several noteworthy biochemical properties:

- Inhibition of Enzymatic Activity : It effectively inhibits human carbonic anhydrase isoforms, impacting physiological processes such as pH balance and cellular signaling.

- Anticancer Activity : The compound has demonstrated potent anticancer effects by inducing apoptosis and causing cell cycle arrest in various cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) .

Cellular Effects

The compound's effects on cellular processes are profound:

- Induction of Apoptosis : In cancer cells, it promotes programmed cell death, which is a desirable effect in cancer therapy.

- Cell Cycle Arrest : It halts the progression of the cell cycle, thereby preventing further proliferation of cancer cells .

Research Findings and Case Studies

Numerous studies have explored the biological activity of this compound:

- Cytotoxicity Studies :

- Structure-Activity Relationship (SAR) :

- Antileishmanial Activity :

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 23 | HeLa | 45 ± 3 |

| 24 | HCT-116 | 32 ± 2 |

| 25 | MCF-7 | 38 ± 4 |

Table 2: Antileishmanial Activity

| Compound | L. infantum IC50 (µM) | L. amazonensis IC50 (µM) |

|---|---|---|

| 3b | 0.059 | 0.070 |

| 3e | 0.065 | 0.072 |

Properties

IUPAC Name |

4-pyrrol-1-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c11-15(13,14)10-5-3-9(4-6-10)12-7-1-2-8-12/h1-8H,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEROWGICZZJWKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80280383 | |

| Record name | 4-(1h-pyrrol-1-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5438-30-2 | |

| Record name | 4-(1H-Pyrrol-1-yl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5438-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 16670 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005438302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC404288 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC16670 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1h-pyrrol-1-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural features of these benzenesulfonamide derivatives contribute to their anticancer activity?

A1: The study by [] investigated the structure-activity relationship (SAR) of a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides. Researchers found that incorporating an 8-quinolinyl moiety at the sulfonamide nitrogen significantly enhanced anticancer activity against HCT-116, MCF-7, and HeLa cell lines. This suggests that the 8-quinolinyl group plays a crucial role in the compound's interaction with its biological target and subsequent anticancer effects. Quantitative structure-activity relationship (QSAR) models were developed, identifying key molecular descriptors influencing the anticancer activity, which could guide further structural optimization.

Q2: What are the potential mechanisms of action for the anticancer activity of compound 28?

A2: Compound 28, the most potent derivative in the study [], demonstrated promising anticancer activity. Further investigation revealed that this compound exerts its effect by:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.